molecular formula C4H7ClF3NO2 B1590888 Methyl 2-amino-3,3,3-trifluoropropanoate CAS No. 27240-44-4

Methyl 2-amino-3,3,3-trifluoropropanoate

Cat. No.: B1590888
CAS No.: 27240-44-4
M. Wt: 193.55 g/mol
InChI Key: HFMMPCAGCWNDCW-HSHFZTNMSA-N
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Description

Methyl 2-amino-3,3,3-trifluoropropanoate is an organic compound with the molecular formula C4H7F3NO2 It is a derivative of alanine, where the methyl group is substituted with a trifluoromethyl group

Mechanism of Action

Target of Action

Methyl 2-amino-3,3,3-trifluoropropanoate primarily targets the central nervous system (CNS). As an alanine derivative, it interacts with neurotransmitter systems, particularly those involving gamma-aminobutyric acid (GABA) and glutamate. These neurotransmitters play crucial roles in regulating neuronal excitability and synaptic transmission .

Mode of Action

This compound modulates the activity of GABA and glutamate receptors. By binding to these receptors, it can enhance or inhibit their activity, leading to changes in neuronal firing rates. This modulation affects the overall excitatory and inhibitory balance within the CNS, which can influence various physiological and psychological processes .

Biochemical Pathways

The interaction of this compound with GABA and glutamate receptors impacts several biochemical pathways. For instance, it can alter the GABAergic pathway, which is involved in reducing neuronal excitability. Additionally, it affects the glutamatergic pathway, which is crucial for synaptic plasticity and cognitive functions. These changes can lead to downstream effects such as altered neurotransmitter release and receptor sensitivity .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is absorbed into the bloodstream and distributed throughout the body, including the CNS. It undergoes metabolic transformation primarily in the liver, where it is converted into active or inactive metabolites. Finally, it is excreted through the kidneys. These ADME properties influence its bioavailability and duration of action .

Result of Action

The molecular and cellular effects of this compound include changes in neuronal excitability and synaptic transmission. By modulating GABA and glutamate receptors, it can lead to either an increase or decrease in neuronal firing rates. These effects can manifest as alterations in mood, cognition, and overall CNS function .

Action Environment

Environmental factors such as pH, temperature, and the presence of other chemicals can influence the action, efficacy, and stability of this compound. For example, changes in pH can affect its solubility and receptor binding affinity. Similarly, temperature variations can impact its metabolic rate and stability. The presence of other compounds can lead to competitive binding or synergistic effects, altering its overall pharmacological profile .

: MedChemExpress

Biochemical Analysis

Biochemical Properties

Methyl 2-amino-3,3,3-trifluoropropanoate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it is known to interact with amino acid derivatives, which are recognized for their ergogenic properties . These interactions can influence the secretion of anabolic hormones, supply of fuel during exercise, and mental performance during stress-related tasks. The nature of these interactions often involves binding to active sites of enzymes, thereby modulating their activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, amino acid derivatives like this compound have been shown to prevent exercise-induced muscle damage by modulating the expression of genes involved in muscle repair . Additionally, it can alter metabolic pathways, leading to changes in cellular energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with enzymes involved in amino acid metabolism can result in altered enzyme activity, thereby affecting metabolic flux . Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions, such as inert atmosphere and low temperatures . Prolonged exposure to environmental factors can lead to its degradation, potentially altering its biochemical properties and efficacy.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhanced muscle repair and improved metabolic function . At higher doses, it can lead to toxic or adverse effects, including respiratory irritation and skin corrosion . These threshold effects highlight the importance of dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to amino acid metabolism. It interacts with enzymes and cofactors that facilitate the conversion of amino acids into energy and other metabolites . This interaction can influence metabolic flux, leading to changes in metabolite levels and overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in various cellular compartments . The compound’s distribution can affect its activity and function, influencing its overall biochemical impact.

Subcellular Localization

The subcellular localization of this compound is critical for its activity. It is directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance or inhibit its function, depending on the cellular context and the presence of interacting biomolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-amino-3,3,3-trifluoropropanoate can be synthesized through several methods. One common approach involves the reaction of methyl 3,3,3-trifluoropyruvate with ammonia or an amine under controlled conditions. The reaction typically proceeds as follows:

    Starting Material: Methyl 3,3,3-trifluoropyruvate

    Reagent: Ammonia or an amine

    Conditions: The reaction is carried out in a solvent such as methanol or ethanol at a temperature range of 0-25°C.

    Product: this compound

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3,3,3-trifluoropropanoate undergoes various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Condensation Reactions: It can react with carbonyl compounds to form imines or other condensation products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield N-alkyl or N-acyl derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.

Scientific Research Applications

Methyl 2-amino-3,3,3-trifluoropropanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential effects on biological systems, including its role as an enzyme inhibitor or modulator.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of metabolic disorders or as a component of drug delivery systems.

    Industry: It is used in the production of specialty chemicals and materials, including fluorinated polymers and surfactants.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-2-(trifluoromethyl)propionate
  • Methyl 3,3,3-trifluoropropionate
  • 3,3,3-Trifluoroalanine

Uniqueness

Methyl 2-amino-3,3,3-trifluoropropanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group significantly alters its reactivity and interaction with biological molecules compared to non-fluorinated analogs. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

27240-44-4

Molecular Formula

C4H7ClF3NO2

Molecular Weight

193.55 g/mol

IUPAC Name

methyl (2R)-2-amino-3,3,3-trifluoropropanoate;hydrochloride

InChI

InChI=1S/C4H6F3NO2.ClH/c1-10-3(9)2(8)4(5,6)7;/h2H,8H2,1H3;1H/t2-;/m1./s1

InChI Key

HFMMPCAGCWNDCW-HSHFZTNMSA-N

Isomeric SMILES

COC(=O)[C@H](C(F)(F)F)N.Cl

SMILES

COC(=O)C(C(F)(F)F)N

Canonical SMILES

COC(=O)C(C(F)(F)F)N.Cl

Pictograms

Irritant

sequence

X

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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